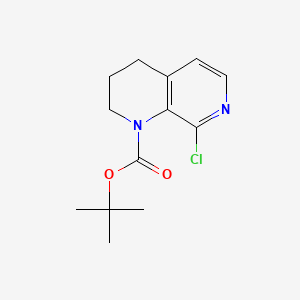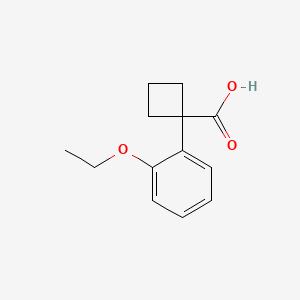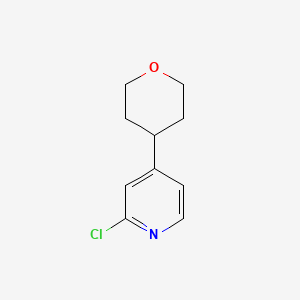![molecular formula C15H23NO3 B13500979 [(S)-1-(2-Hydroxyethyl)-3-methylbutyl]carbamic acid benzyl ester](/img/structure/B13500979.png)
[(S)-1-(2-Hydroxyethyl)-3-methylbutyl]carbamic acid benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This compound is particularly interesting due to its unique structure, which includes a benzyl group and a hydroxy-methylhexyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate typically involves the reaction of benzyl chloroformate with N-(1-hydroxy-5-methylhexan-3-yl)amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Benzyl chloroformate+N-(1-hydroxy-5-methylhexan-3-yl)amine→Benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate+HCl
Industrial Production Methods
In an industrial setting, the production of benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Benzyl N-(1-oxo-5-methylhexan-3-yl)carbamate.
Reduction: Benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential as an enzyme inhibitor due to its carbamate structure.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This mechanism is similar to that of other carbamate-based inhibitors, which target serine hydrolases and other enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: Lacks the hydroxy-methylhexyl group.
N-(1-hydroxy-5-methylhexan-3-yl)carbamate: Lacks the benzyl group.
Ethyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate: Has an ethyl group instead of a benzyl group.
Uniqueness
Benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate is unique due to the presence of both a benzyl group and a hydroxy-methylhexyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propiedades
Fórmula molecular |
C15H23NO3 |
|---|---|
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate |
InChI |
InChI=1S/C15H23NO3/c1-12(2)10-14(8-9-17)16-15(18)19-11-13-6-4-3-5-7-13/h3-7,12,14,17H,8-11H2,1-2H3,(H,16,18) |
Clave InChI |
LKCRSHGMAUTMAY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CCO)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13500912.png)
![6-[3-(difluoromethyl)-4-fluorophenyl]-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13500924.png)




![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid](/img/structure/B13500975.png)
amine](/img/structure/B13500983.png)

![N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide hydrochloride](/img/structure/B13500991.png)
![Fmoc-L-ala-[3-(3-pyrazoyl)]](/img/structure/B13500997.png)
